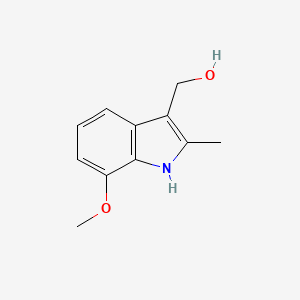

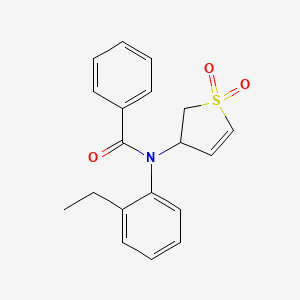

(7-methoxy-2-methyl-1H-indol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves N-alkylation of the indole ring, followed by various other reactions . For example, a related compound, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, was synthesized by N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride, followed by trichloroacetylation and hydrolysis .Wissenschaftliche Forschungsanwendungen

Transition-Metal-Catalyzed Utilization of Methanol

Methanol serves as a sustainable feedstock for the synthesis of value-added chemicals, pharmaceuticals, and materials. It's used as a C1 source in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, crucial for the synthesis of C-, N-, and O-methylated products found in a large number of natural products and chemicals. This highlights the significance of methanol and its derivatives in organic synthesis and drug discovery (Natte et al., 2017).

Organic Impurities in Methanol

The impact of organic impurities in methanol on the formation of hydrocarbons via surface methoxy groups on acidic microporous catalysts was studied, indicating that traces of organic impurities do not govern the formation of primary hydrocarbons. This research suggests the potential of using methanol and its derivatives in catalysis and hydrocarbon production (Jiang et al., 2006).

Methanol as a "Smart" Molecule in Catalysis

Methanol is considered a "smart" molecule for probing the surface sites of metal oxide catalysts, like ceria nanocrystals. Its adsorption and desorption behaviors offer insights into the nature of surface sites, which is valuable for understanding and improving catalyst designs (Wu et al., 2012).

Methanol-to-Olefin Process

The methanol-to-olefin (MTO) process on acidic zeolites demonstrates how methanol derivatives can be crucial in understanding the initial C-C bond formation in hydrocarbon production. This research provides insights into the reactivity of surface methoxy species and their role in the MTO process, offering perspectives for chemical synthesis and catalysis (Wang et al., 2003).

Methanol-Based Industrial Biotechnology

Methanol is a fundamental building block in the chemical industry, highlighting its potential for developing economically competitive bioprocesses based on it as an alternative carbon source. The advancements in genetic engineering and metabolism elucidation of methylotrophic bacteria underscore methanol's role in biotechnology (Schrader et al., 2009).

Wirkmechanismus

Target of Action

Indole derivatives, such as (7-methoxy-2-methyl-1H-indol-3-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways, leading to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the expression of various signal transduction pathways regulating genes involved in inflammation .

Result of Action

Indole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

The biochemical properties of (7-methoxy-2-methyl-1H-indol-3-yl)methanol are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to interact with various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . These interactions suggest that this compound may play a role in biochemical reactions related to inflammation and immune response.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been predicted to exert its effects at the molecular level through the inhibition of reactive oxygen species (ROS) and inflammation .

Temporal Effects in Laboratory Settings

It is known that this compound has the potential to influence long-term cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been used in rodent models to investigate its protective effects against organ damage induced by the anticancer drug cisplatin .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, suggesting its involvement in complex metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully characterized. Its interactions with various biomolecules suggest that it may be transported and distributed via specific transporters or binding proteins .

Eigenschaften

IUPAC Name |

(7-methoxy-2-methyl-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-9(6-13)8-4-3-5-10(14-2)11(8)12-7/h3-5,12-13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDVIRQBJDTAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)OC)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)

![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)

![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)